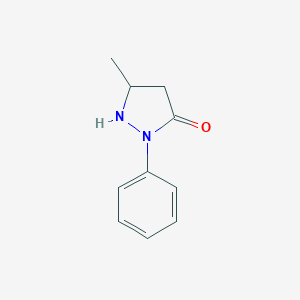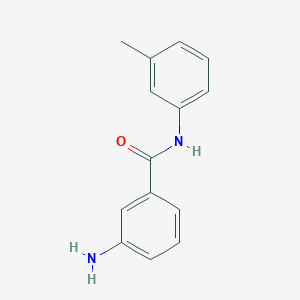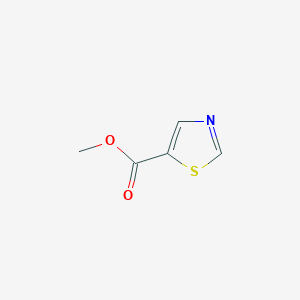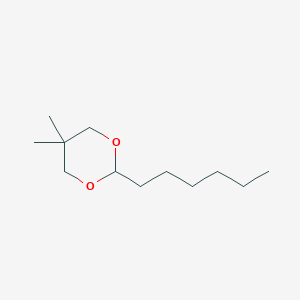
Hastelloy C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hastelloy C is a nickel-molybdenum-chromium alloy that is known for its excellent corrosion resistance properties. It is widely used in various industrial applications, including chemical processing, aerospace, and power generation.
Mécanisme D'action
The mechanism of action of Hastelloy C is primarily based on its chemical composition, which provides it with excellent corrosion resistance properties. The nickel and molybdenum content of the alloy forms a passive oxide layer on the surface, which protects it from further corrosion. Additionally, the chromium content of the alloy enhances its resistance to high-temperature oxidation and sulfidation.
Effets Biochimiques Et Physiologiques
Hastelloy C is not typically used in biochemical or physiological applications, as it is primarily used in industrial settings. However, it is important to note that the alloy is biocompatible, meaning that it does not cause adverse reactions when in contact with living tissue.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using Hastelloy C in lab experiments is its excellent corrosion resistance properties. This makes it an ideal material for use in harsh environments, such as those found in chemical processing and aerospace applications. However, the alloy is relatively expensive and can be difficult to machine and process, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Hastelloy C, including the development of new synthesis methods and the study of its properties under extreme conditions. Additionally, there is a growing interest in the use of Hastelloy C in additive manufacturing, which could lead to new applications and opportunities for the alloy. Finally, there is a need for continued research on the biocompatibility of Hastelloy C, particularly in the context of medical applications.
Méthodes De Synthèse
Hastelloy C is typically synthesized using a combination of high-temperature melting and casting methods. The alloy is melted in a vacuum or inert gas environment to prevent contamination and oxidation. The molten alloy is then poured into a mold and allowed to cool and solidify. The resulting material is then processed further using various techniques, including rolling, forging, and machining, to achieve the desired shape and properties.
Applications De Recherche Scientifique
Hastelloy C has a wide range of scientific research applications, particularly in the field of materials science. It is often used as a test material for studying the effects of corrosion and other environmental factors on metal alloys. Additionally, it is used in various laboratory equipment, including reactors, heat exchangers, and pressure vessels.
Propriétés
Numéro CAS |
11114-92-4 |
|---|---|
Nom du produit |
Hastelloy C |
Formule moléculaire |
CoCr |
Poids moléculaire |
110.929 g/mol |
Nom IUPAC |
chromium;cobalt |
InChI |
InChI=1S/Co.Cr |
Clé InChI |
WAIPAZQMEIHHTJ-UHFFFAOYSA-N |
SMILES |
[Cr].[Co] |
SMILES canonique |
[Cr].[Co] |
Autres numéros CAS |
12052-27-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



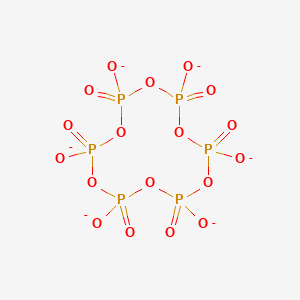
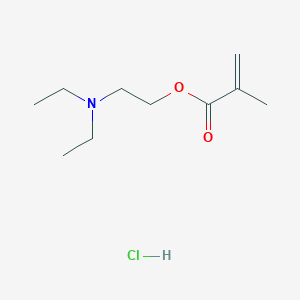

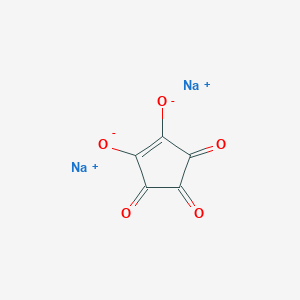
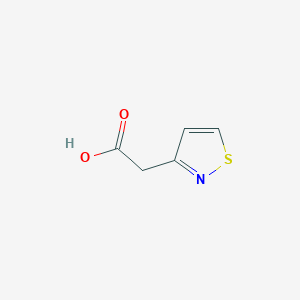
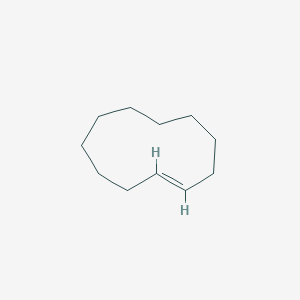
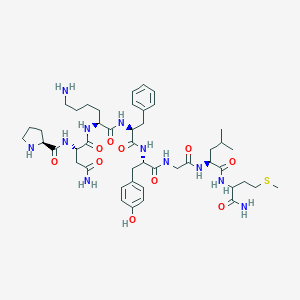
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)
